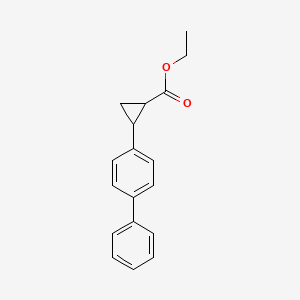

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is a cyclopropane derivative. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to these molecules. They are often used in organic synthesis and can exhibit interesting biological activities .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. In the context of related compounds, the synthesis of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) has been reported to initiate the cationic polymerization of N-vinylcarbazole, suggesting that similar ethyl cyclopropane carboxylates could be used in polymerization reactions . Additionally, substituted cyclohexenone derivatives have been synthesized from reactions involving chalcones and ethylacetoacetate, which could potentially be adapted for the synthesis of related cyclopropane compounds .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring. X-ray diffraction studies of related compounds, such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, have revealed details about the molecular geometries and how they interact with solvents like ethanol . These studies can provide insights into the stereochemistry and electronic properties of the cyclopropane ring, which are crucial for understanding the reactivity and potential applications of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. For example, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates leads to the formation of cycloprop[b]indoles, showcasing the reactivity of the cyclopropane ring under irradiation . The cationic polymerization initiated by ECMC also demonstrates the potential of cyclopropane derivatives to act as initiators in polymer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can affect boiling points, solubility, and stability. The inclusion complexes of cyclopropane dicarboxylic acids with ethanol suggest that these compounds can form supramolecular structures through hydrogen bonding, which could be relevant for the solubility and crystallization behavior of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate . The antimicrobial activity screening of related cyclopropane carboxamide derivatives indicates potential biological properties that could be explored for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate .

科学的研究の応用

Polymer Chemistry Applications

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, has been used in polymer chemistry. It was oligomerized using horseradisch peroxidase as a catalyst in an aqueous medium, forming cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Medicinal Chemistry and Drug Discovery

Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, another related compound, is important in medicinal chemistry. It serves as a bifunctional cyclopropane for the preparation of diverse collections of cyclopropane-containing lead-like compounds, fragments, and building blocks, which are valuable in drug discovery (Chawner, 2017).

Antimicrobial and Antioxidant Applications

Compounds similar to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate have shown significant antimicrobial and antioxidant activities. Specifically, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibited excellent antibacterial and antifungal properties, along with pronounced antioxidant potential (Raghavendra et al., 2016).

Ethylene Biosynthesis in Plants

Research on 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, involves compounds structurally related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This research is crucial for understanding ethylene biosynthesis, which impacts plant growth and fruit ripening processes (Hoffman, Yang, & McKeon, 1982).

特性

IUPAC Name |

ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCGJPIPIYLPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

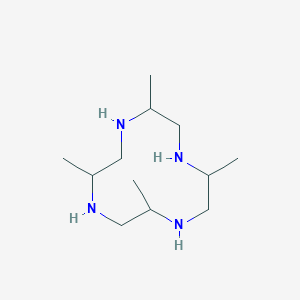

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

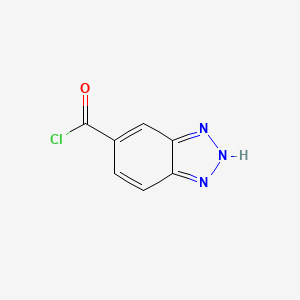

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

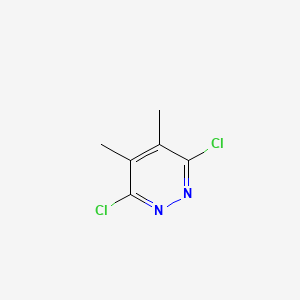

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)